N-Butylphthalimide (CAS: 1515-72-6) is an N-alkylated derivative of phthalimide, characterized by a butyl group attached to the imide nitrogen. This structural feature transitions it from a high-melting solid, typical of the parent phthalimide, to a low-melting, easily handled material. It serves as a critical intermediate in the Gabriel synthesis for producing n-butylamine and is utilized in the manufacturing of dyes, pigments, and specialty polymer additives where its specific alkyl chain length influences final material properties. [REFS-1, REFS-2]
Direct substitution of N-Butylphthalimide with other N-alkyl analogs or the parent phthalimide is often unviable due to significant, non-linear variations in physicochemical properties. For instance, thermochemical data shows that the standard molar enthalpy of sublimation does not change predictably with alkyl chain length; N-ethylphthalimide has a lower value (91.0 ± 1.2 kJ·mol⁻¹) than both the parent phthalimide (106.3 ± 1.3 kJ·mol⁻¹) and N-propylphthalimide (98.2 ± 1.4 kJ·mol⁻¹). [1] This unpredictability in properties like volatility, thermal stability, and solubility directly impacts process parameters, formulation compatibility, and end-product performance, necessitating compound-specific selection rather than generic substitution.
N-Butylphthalimide exhibits a melting point in the range of 32–36 °C, which is over 200 °C lower than its unsubstituted analog, phthalimide. [REFS-1, REFS-2] This fundamental physical difference allows N-Butylphthalimide to be handled and processed as a liquid at near-ambient temperatures. This property is a primary procurement driver for applications requiring homogenous blending into polymers, coatings, or other formulations without the need for high-temperature, energy-intensive processing steps that could degrade other components.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 32 - 36 °C |
| Comparator Or Baseline | Unsubstituted Phthalimide (CAS 85-41-6): ~238 °C [REFS-2, REFS-3] |
| Quantified Difference | >200 °C lower than the parent compound |
| Conditions | Standard atmospheric pressure. |
This significant difference enables low-energy, liquid-phase processing and simplified incorporation into solvent-free or low-solvent formulations, unlike the high-temperature melting required for unsubstituted phthalimide.
The electrochemical reduction of the phthalimide core is fundamentally altered by N-alkylation. The radical anion of the parent phthalimide is unstable in dimethylformamide (DMF), undergoing rapid protonation and subsequent reactions. [1] In contrast, N-alkylated derivatives like N-methylphthalimide form stable radical anions under identical conditions. [1] This stabilization, conferred by the alkyl group, prevents the undesirable follow-up reactions. For synthetic pathways that rely on the controlled generation and reaction of the phthalimide radical anion, this stability is a critical selection criterion.
| Evidence Dimension | Radical Anion Stability in Aprotic Solvent |
| Target Compound Data | Inferred to form a stable radical anion, consistent with other N-alkylphthalimides. |
| Comparator Or Baseline | Unsubstituted Phthalimide: Radical anion is unstable and undergoes rapid subsequent reactions. |
| Quantified Difference | Qualitatively different reaction pathway (stable intermediate vs. rapid decomposition/dimerization). |
| Conditions | Electrochemical reduction in dimethylformamide (DMF) containing 0.1 M Et4NClO4. |
This stability makes N-alkylated phthalimides suitable for controlled electrosynthesis where the radical anion is a key intermediate, a context where unsubstituted phthalimide would lead to undesired products.
The performance of phthalimide-based molecules in applications such as corrosion inhibition is highly sensitive to the specific substituents on the core structure. Research on phenyl phthalimide derivatives demonstrates that modifying a substituent can drastically alter performance; for example, adding an electron-donating methoxy group (-OCH3) to the phenyl ring increased the corrosion inhibition efficiency on carbon steel from 67.8% to 92.36%. [1] This highlights that the phthalimide scaffold alone does not guarantee performance. The specific electronic and steric contributions of the N-butyl group are therefore a critical design choice for achieving targeted performance in protective coatings and fluids, making it non-interchangeable with other analogs.
| Evidence Dimension | Corrosion Inhibition Efficiency (%) on Carbon Steel |
| Target Compound Data | Performance is specifically determined by the electronic and steric profile of the N-butyl group. |
| Comparator Or Baseline | N-(3-methoxyphenylaminomethyl) phthalimide (92.36%) vs. N-(phenylaminomethyl) phthalimide derivative (67.8%) |
| Quantified Difference | A ~24.5 percentage point increase in efficiency resulting from a single substituent modification on a related structure. |
| Conditions | Carbon steel corrosion in an acidic medium (H2SO4). |
This demonstrates that performance is not generic to the phthalimide class but is highly tuned by the substituent, making the selection of the specific N-butyl variant critical for optimizing material protection.
Leveraging its low melting point (32-36 °C), N-Butylphthalimide is the right choice when a phthalimide-based additive must be homogeneously blended into a temperature-sensitive polymer matrix or coating formulation without requiring high-energy mixing or heating that could cause degradation.
As a key reagent in the Gabriel synthesis, N-Butylphthalimide is procured specifically for the clean, high-yield production of primary n-butylamine, avoiding the over-alkylation and product mixtures common in other amine synthesis routes. [1]
For electrosynthetic applications requiring the generation of a stable phthalimide radical anion, the N-butyl group provides the necessary stabilization that the parent phthalimide lacks, enabling cleaner reactions and access to specific molecular targets. [2]
In the development of materials like corrosion inhibitors or specialty dyes, where performance is dictated by the precise nature of molecular substituents, N-Butylphthalimide serves as a valuable building block whose specific butyl group is chosen to optimize properties like solubility, surface adsorption, and electronic effects. [3]
Irritant